molecular formula C9H14N2O B1463499 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol CAS No. 1086376-75-1

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

Cat. No. B1463499
CAS RN: 1086376-75-1
M. Wt: 166.22 g/mol
InChI Key: JOELJKIHLYITCO-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol” is a chemical compound . It is related to other compounds such as “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” and “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” which have been studied for their properties .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents . The yields of these reactions were reported to be between 58% and 85% .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, 13C NMR, and LC-MS . The signal of the 2-CH-fragment of the imidazole ring for 5H-imidazo[1,2-a]azepines was registered as a singlet in a narrow range at 7.69–7.77 ppm and practically does not depend on the electronic character of the substituents of the benzene ring in the third position of the core heterocycle .


Chemical Reactions Analysis

The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” has a molecular weight of 234.71 .

Scientific Research Applications

Antibacterial and Antifungal Activity

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized in 58–85% yields via the reaction of 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines and various alkylating reagents . These compounds showed significant antibacterial and antifungal activity .

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anticancer Activity

The 3-[(2-substituted-6,7,8,9-tetrahydro-5h-cyclohepta[b]thieno [2,3-d]pyrimidin-4-yl)amino]propan-1-ol analogues have been synthesized successfully and all the newly synthesized compounds have shown anticancer activity against both the cell lines (HC 29-Colorectal adenoma cell line and MDA 231-Adenocarcinoma breast cancer cell line) .

Chemokine CC Receptor Subtype 2 (CCR2) Targeting

The chemokine CC receptor subtype 2 (CCR2) has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis and cancer .

Synthesis of Small Molecule Library

This compound has been used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]azepin-8-ones .

Mechanism of Action

The mechanism of action of “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol” is not clearly mentioned in the retrieved sources .

Safety and Hazards

The safety and hazards of related compounds have been noted. For example, “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” has been classified with the signal word “Warning” and hazard statement “H319” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The future directions of research on “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol” and related compounds could involve further exploration of their antibacterial and antifungal activity, as well as their potential applications in various fields .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6,12H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELJKIHLYITCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

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